molecular formula C10H11F2N B3308275 3-[(2,6-Difluorophenyl)methyl]azetidine CAS No. 937626-37-4

3-[(2,6-Difluorophenyl)methyl]azetidine

Cat. No.: B3308275
CAS No.: 937626-37-4
M. Wt: 183.2 g/mol
InChI Key: MSJRWRPIDVGOMR-UHFFFAOYSA-N
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Description

3-[(2,6-Difluorophenyl)methyl]azetidine (CAS 937626-37-4) is a high-value azetidine-based building block with a molecular formula of C10H11F2N and a molecular weight of 183.20 g/mol . This compound is specialized for use in research and development, particularly serving as a critical synthetic intermediate in the synthesis of novel active molecules for the pharmaceutical industry . Its structure, featuring an azetidine ring linked to a 2,6-difluorobenzyl group, makes it a versatile precursor for coupling reactions and the construction of functional materials . Supplied with a Certificate of Analysis (COA) and structural characterization data to ensure traceability and quality, this compound is available with a purity of not less than 98% . Available scales range from gram to kilogram quantities to support projects from early laboratory research to larger industrial applications . This product is intended for research purposes in a laboratory setting and is strictly for professional use. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2,6-difluorophenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7/h1-3,7,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJRWRPIDVGOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of 3 2,6 Difluorophenyl Methyl Azetidine

Functionalization of the Azetidine (B1206935) Nitrogen (N-Alkylation, N-Acylation, N-Protection)

The secondary amine of the azetidine ring is a key site for derivatization, readily undergoing N-alkylation, N-acylation, and N-protection reactions. These transformations are fundamental for modulating the compound's basicity, lipophilicity, and for introducing new functional handles for further elaboration.

N-Alkylation: The azetidine nitrogen can be alkylated using various alkyl halides or through reductive amination. For instance, phase-transfer catalysis (PTC) has been shown to be an effective method for the N-alkylation of azetidines, which, unlike aromatic heterocycles, lack activating groups to increase the N-H acidity. phasetransfercatalysis.com The use of tetrabutylammonium (B224687) bromide (TBAB) as a catalyst facilitates the reaction with alkylating agents. phasetransfercatalysis.com Selective alkylation at a substituent nitrogen atom, when present, can also be achieved, demonstrating the possibility of controlled derivatization in more complex azetidine systems. rsc.orgresearchgate.net

N-Acylation: Acylation of the azetidine nitrogen to form amides or carbamates is a common transformation. Reactions with acyl chlorides or anhydrides proceed readily, often in the presence of a base. For example, the reaction of 1-substituted 3-azetidinols with p-nitrobenzoyl chloride in pyridine (B92270) yields the corresponding 3-nitrobenzoates, showcasing a standard acylation procedure. oup.com This functionalization is crucial for introducing a wide range of substituents and is often employed in medicinal chemistry to explore structure-activity relationships.

N-Protection: The use of nitrogen protecting groups is essential in multi-step syntheses involving azetidines. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability and ease of removal under acidic conditions. acs.org An alternative is the tert-butoxythiocarbonyl (Botc) group, which has been shown to facilitate lithiation at the adjacent carbon atom (α-position) while also being readily removable under milder acidic or thermal conditions compared to the N-Boc group. acs.org The choice of protecting group can significantly influence the reactivity of the azetidine ring in subsequent steps. acs.org

Table 1: Examples of N-Functionalization Reactions on Azetidine Scaffolds

Transformation Reagents and Conditions Product Type Reference(s)
N-Alkylation Alkyl halide, K₂CO₃, TBAB, Chloroform N-Alkyl Azetidine phasetransfercatalysis.com
N-Acylation p-Nitrobenzoyl chloride, Pyridine N-Acyl Azetidinol Ester oup.com
N-Protection Boc₂O, Et₃N, CH₂Cl₂ N-Boc Azetidine acs.org
N-Protection (Botc)₂O, DMAP, CH₂Cl₂ N-Botc Azetidine acs.org
N-Deprotection Trifluoroacetic acid (TFA) Azetidine Salt acs.orgacs.org

Modifications at the 3-Position of the Azetidine Ring

The 3-position of the azetidine ring, occupied by the 2,6-difluorophenylmethyl group, is another site for potential modification, although this typically requires more advanced synthetic strategies such as C-H activation or the installation of a reactive handle for cross-coupling reactions.

Direct C-H functionalization represents a powerful and atom-economical strategy for modifying the azetidine core. Palladium-catalyzed intramolecular C(sp³)–H amination has been developed for the synthesis of azetidines, often using a directing group like picolinamide (B142947) (PA) to guide the catalyst to a specific C-H bond. rsc.orgacs.orgrsc.org This principle can be extended to the functionalization of a pre-existing azetidine ring. For instance, a strategy involving Cβ–H activation of carboxylic acids has been applied to azetidine-3-carboxylic acid derivatives, enabling the introduction of aryl groups at the C3-position. nih.gov

Another approach involves the lithiation of the azetidine ring followed by trapping with an electrophile. While lithiation often occurs at the C2 position due to stabilization by the nitrogen atom (especially with activating groups like N-thiopivaloyl or N-Botc), this demonstrates the feasibility of direct ring functionalization. acs.orguni-muenchen.dersc.org The development of methods for regioselective C-H activation or lithiation at the C3 position would provide a direct route to 3,3-disubstituted azetidines.

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of substituted azetidines. These reactions typically involve a 3-halo- or 3-boro-azetidine intermediate.

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate, is widely used. libretexts.orgyoutube.comorganic-chemistry.org The reaction of a 3-iodoazetidine (B8093280) derivative with various aryl or vinyl boronic acids, catalyzed by a palladium complex, provides access to a diverse range of 3-substituted azetidines. researchgate.netnih.gov This method is highly valued for its broad substrate scope and functional group tolerance. nih.gov

The Hiyama cross-coupling , which pairs an organosilane with an organic halide, has also been successfully applied to the synthesis of 3-arylazetidines from 3-iodoazetidine and various arylsilanes under palladium catalysis. organic-chemistry.orgorganic-chemistry.org This reaction offers an alternative to boronic acids and expands the toolbox for C-C bond formation on the azetidine ring. organic-chemistry.org

Furthermore, iron-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative to palladium-based systems. mdpi.combeilstein-journals.orgrsc.org Protocols have been developed for the coupling of 3-iodoazetidines with Grignard reagents in the presence of an iron catalyst. cuny.edu

Table 2: Cross-Coupling Reactions for the Synthesis of 3-Arylazetidines

Coupling Reaction Substrates Catalyst/Reagents Product Reference(s)
Suzuki-Miyaura 3-Iodoazetidine, Arylboronic acid Pd(OAc)₂, Ligand, Base 3-Arylazetidine researchgate.net
Hiyama 3-Iodoazetidine, Arylsilane Pd(OAc)₂, Dppf, Base 3-Arylazetidine organic-chemistry.org
Iron-Catalyzed 3-Iodoazetidine, Grignard reagent Iron Catalyst 3-Alkyl/Arylazetidine cuny.edu

The 2,6-difluorophenylmethyl group is generally considered a stable substituent under a variety of reaction conditions used to modify other parts of the molecule. The fluorine atoms enhance the stability of the phenyl ring towards oxidative degradation and alter its electronic properties. The benzylic C-H bonds are the most likely site of reactivity on this substituent, but they are typically less reactive than the azetidine N-H bond or activated C-H bonds on the azetidine ring itself. This group is primarily incorporated to provide specific steric bulk and electronic features, such as dipole moments and potential hydrogen bond accepting capabilities from the fluorine atoms, which are important for molecular recognition in biological systems. Therefore, in most synthetic sequences, this group is intended to remain intact.

Synthesis of Advanced Azetidine Hybrid Structures and Conjugates

The 3-[(2,6-Difluorophenyl)methyl]azetidine scaffold can serve as a building block for the construction of more complex, three-dimensional structures, including multicyclic and spirocyclic systems. These advanced architectures are of significant interest in drug discovery for exploring new chemical space. rsc.orgacs.org

Several strategies exist for incorporating an azetidine ring into a multicyclic framework.

Spirocyclization: The synthesis of spirocyclic azetidines, where the azetidine ring shares a single atom with another ring, is a well-established field. nih.govacs.org Methods include the titanium(IV)-mediated coupling of oxime ethers with Grignard reagents to form spirocyclic NH-azetidines. rsc.orgresearchgate.net Another approach involves leveraging titanacyclobutanes, generated from ketones or alkenes, which can be halogenated and subsequently cyclized with amines to afford azaspiro[3.n]alkanes. nih.gov The synthesis of novel angular azaspiro[3.3]heptanes has also been reported, expanding the diversity of available spirocyclic scaffolds. acs.org

Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic structures. nih.gov An azetidine core bearing two alkenyl chains can be subjected to RCM to form a larger ring fused to the azetidine. For example, an N-allyl azetidine with another olefinic substituent could undergo RCM to generate bicyclic systems.

Ring Expansion: The inherent ring strain of azetidines can be harnessed to drive ring expansion reactions. acs.orgnih.gov For example, N-Boc protected 2,2-disubstituted azetidines have been shown to undergo an acid-mediated ring expansion to form 1,3-oxazinan-2-ones, demonstrating a pathway from a four-membered to a six-membered heterocycle. acs.org

These methodologies allow for the transformation of a simple 3-substituted azetidine into a diverse array of complex, multicyclic structures with potential applications in various fields of chemical research.

Generation of Complex Scaffolds for Diverse Research Applications

The strategic derivatization of the this compound core is pivotal for generating advanced molecular scaffolds with significant potential in drug discovery and chemical biology. The unique structural features of the azetidine ring—namely its strain and three-dimensional character—make it an attractive starting point for the synthesis of complex fused, bridged, and spirocyclic systems. nih.gov These transformations aim to explore novel chemical space and develop lead-like molecules, particularly for central nervous system (CNS) targets. researchgate.net

The synthesis of diverse scaffolds often begins with a densely functionalized azetidine ring system. nih.govresearchgate.net Through multi-step reaction sequences, chemists can access a wide variety of complex architectures. These transformations leverage the reactivity of the azetidine nitrogen and functional groups at the 3-position.

Fused and Bridged Ring Systems:

One common strategy involves intramolecular cyclization reactions to form fused and bridged bicyclic structures. For instance, a suitably functionalized azetidine can undergo reactions to create larger ring systems fused to the core azetidine. An example of this approach is the formation of a 3,6-diazabicyclo[3.1.1]heptane system. This is typically achieved by converting a hydroxyl group on a side chain into a good leaving group, such as a mesylate, followed by intramolecular cyclization initiated by a base like potassium carbonate. nih.gov

Further elaboration can lead to even more complex tricyclic systems. For example, a Pictet-Spengler reaction can be employed to construct a tetrahydroquinoline core fused to the azetidine scaffold. researchgate.net This transformation involves the reaction of an amine with an aldehyde or ketone in the presence of an acid catalyst, leading to a new six-membered ring.

Spirocyclic Scaffolds:

Spirocyclic systems, where two rings share a single atom, are of great interest in medicinal chemistry due to their conformational rigidity and novelty. The azetidine core can be elaborated into spirocyclic structures through various synthetic routes. A key method involves the metalation of an aminonitrile derivative of azetidine using a strong base like lithium tetramethylpiperidide (LiTMP), followed by intramolecular cyclization. nih.govresearchgate.net This can lead to the formation of novel spirocyclic azetidine scaffolds.

Another approach to spirocycles involves ring-closing metathesis (RCM). N-alkylation of the azetidine with a dienyl substrate, followed by treatment with a ruthenium catalyst (e.g., Grubbs' 1st generation catalyst), can efficiently form an eight-membered ring fused to the azetidine. nih.gov Subsequent chemical modifications can then produce the final spirocyclic core.

The following tables summarize representative transformations used to generate complex scaffolds from functionalized azetidine precursors.

Table 1: Synthesis of Fused and Bridged Azetidine Scaffolds This table illustrates common multi-step transformations starting from functionalized azetidine intermediates to create bicyclic and tricyclic systems.

Starting Material TypeTarget ScaffoldKey Transformation StepsReagents/ConditionsReported YieldRef
N-Allyl-azetidinyl-methylamine derivative3,6-Diazabicyclo[3.1.1]heptane1. Mesylation of hydroxyl group2. Intramolecular cyclization1. MsCl, Et₃N2. K₂CO₃, DMF, 65 °C99% (over 2 steps) nih.gov
Azetidine-tethered aniline (B41778) derivativeFused Tetrahydroisoquinoline1. N-alkylation2. Pictet-Spengler reaction1. NaBH(OAc)₃2. Camphorsulfonic acid, toluene68-79% (over 2 steps) researchgate.net

Table 2: Synthesis of Spirocyclic and Macrocyclic Azetidine Scaffolds This table details methods for constructing spirocyclic systems and larger rings incorporating the azetidine motif.

Starting Material TypeTarget ScaffoldKey Transformation StepsReagents/ConditionsReported YieldRef
Azetidine aminonitrileSpirocyclic azetidine1. Metalation2. Intramolecular cyclization1. LiTMP, THF, -78 °C67% nih.govresearchgate.net
N-Allyl-azetidine derivative8-Membered fused ringRing-Closing Metathesis (RCM)Grubbs' 1st Generation Catalyst65-76% nih.gov

These synthetic strategies highlight the versatility of the azetidine core as a building block. The resulting complex scaffolds provide a rich foundation for constructing libraries of diverse molecules for various research applications, including the development of novel therapeutics. researchgate.net

Role of 3 2,6 Difluorophenyl Methyl Azetidine in Chemical Biology and Advanced Medicinal Chemistry Research

The Azetidine (B1206935) Motif as a Bioisostere and Conformational Restrictor in Rational Design

In rational drug design, the strategic replacement of one functional group with another that has similar physical or chemical properties—a concept known as bioisosterism—is a powerful tool for optimizing a lead compound's biological activity and developability. The azetidine ring is increasingly used as a bioisostere for larger, more flexible, or metabolically labile saturated heterocycles like piperidines and pyrrolidines. acs.org Its value stems from a combination of its unique structural and physical properties.

The most defining feature of the four-membered azetidine ring is its significant ring strain (approx. 25.4 kcal/mol), which is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the more stable, flexible pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This strain imparts a high degree of molecular rigidity, which is a desirable characteristic in drug design. rsc.orgenamine.net By restricting the conformational flexibility of a molecule, the azetidine scaffold helps to pre-organize the key binding groups (pharmacophores) into a well-defined spatial arrangement. This can lead to a more favorable entropic profile upon binding to a biological target, potentially resulting in higher affinity and potency. enamine.net The reduced size of the azetidine ring compared to a piperidine (B6355638) or cyclohexane (B81311) ring also offers a way to decrease molecular weight and lipophilicity, which are critical parameters for optimizing drug-like properties. enamine.net

In some applications, azetidines have been successfully employed to alter metabolic pathways. For example, replacing a piperidine ring with an azetidine has been shown to block common metabolic routes like N-dealkylation, thereby improving the metabolic stability of the compound. This makes the azetidine motif a versatile tool for medicinal chemists to fine-tune molecular properties, escape undesirable metabolic fates, and explore new chemical space. lifechemicals.com

Table 1: Comparative Properties of Saturated Nitrogen Heterocycles
FeatureAziridineAzetidinePyrrolidinePiperidine
Ring Size 3-membered4-membered5-membered6-membered
Ring Strain (kcal/mol) ~27.7~25.4~5.4~0
Relative Stability LowModerateHighHigh
Conformational Flexibility RigidRigidFlexibleFlexible (Chair/Boat)
Primary Use in Med Chem Reactive IntermediateRigid Scaffold, BioisostereScaffoldScaffold

Data compiled from references rsc.org.

Exploration of the 2,6-Difluorophenylmethyl Moiety as a Pharmacophore Component

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The 2,6-difluorophenylmethyl group is a powerful pharmacophore component due to the unique properties of the fluorine atoms.

Fluorine is the most electronegative element, and its incorporation into a molecule can profoundly alter its physicochemical properties. nih.gov The replacement of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic attack by cytochrome P450 enzymes.

The 2,6-difluoro substitution pattern on the phenyl ring has specific and predictable effects. The two fluorine atoms flanking the methylene (B1212753) linker create a strong electron-withdrawing effect, which can lower the pKa (acidity) of nearby functional groups. This modulation of basicity can be crucial for improving cell permeability and bioavailability. Furthermore, the fluorine atoms can engage in non-covalent interactions that are important for target binding, such as hydrogen bonds (acting as a weak H-bond acceptor) and halogen bonds. nih.gov The gem-difluoro group (CF2), as seen on the methylene bridge in some contexts, is also known for its ability to act as a bioisostere of a carbonyl or ether oxygen, influencing molecular conformation and electronic distribution. nih.govresearchgate.net The 2,6-substitution pattern also imposes a distinct conformational preference on the phenyl ring relative to the rest of the molecule, which can be exploited to orient the molecule correctly within a binding pocket.

Structure-Activity Relationship (SAR) Principles in Azetidine-Based Research Scaffolds (Pre-clinical/Theoretical)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. For azetidine-based scaffolds, SAR exploration focuses on understanding how modifications to the ring and its substituents affect target interaction.

The substitution pattern on the azetidine ring dictates the three-dimensional arrangement of functional groups, which is critical for biological activity. The four-membered ring is not perfectly flat but exists in a puckered conformation. nih.gov The position and nature of substituents influence the degree and preference of this pucker. For a 3-substituted azetidine like the title compound, the substituent—in this case, the (2,6-difluorophenyl)methyl group—can adopt either an axial or equatorial-like position, though the energy barrier for interconversion is low.

This geometry is critical for how the molecule presents its pharmacophoric elements to a target protein. The vector and distance between the basic nitrogen of the azetidine ring (a potential hydrogen bond donor/acceptor or salt bridge partner) and the features of the 3-substituent are defined by the ring's conformation. Altering the substitution pattern, for instance by moving the substituent to the 2-position or adding other groups, would significantly change this spatial relationship and, consequently, the binding affinity. researchgate.net

The strategic placement of fluorine atoms can have a dramatic impact on molecular properties and binding. researchgate.net The 2,6-difluoro pattern on the phenyl ring is a prime example of this.

Electronic Effects : The strong electron-withdrawing nature of the two fluorine atoms creates a significant dipole moment and alters the electron density of the aromatic ring. This can influence π-π stacking interactions with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in a protein's binding site.

Conformational Control : A fascinating interaction can occur between a fluorine atom and a nearby protonated amine, such as the azetidine nitrogen under physiological conditions. A C–F···N+ charge-dipole interaction can stabilize a specific conformation of the molecule, effectively locking the orientation of the phenyl ring relative to the azetidine core. researchgate.net This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

Metabolic Stability : The C-F bonds are highly resistant to enzymatic cleavage, protecting the phenyl ring from common metabolic transformations like hydroxylation. nih.gov

Table 2: Influence of Fluorine Substitution on Molecular Properties
PropertyEffect of FluorinationRationale
Metabolic Stability Generally IncreasedStrong C-F bond is resistant to enzymatic cleavage.
Binding Affinity Can IncreaseCan participate in hydrogen/halogen bonds; conformational restriction via C-F···N+ interactions.
pKa of Proximal Amines Decreased (less basic)Strong inductive electron-withdrawing effect of fluorine.
Lipophilicity (LogP) Generally IncreasedFluorine is more lipophilic than hydrogen.
Conformation Can be restrictedGauche effect and dipole interactions can favor specific rotamers.

Data compiled from references nih.govresearchgate.netresearchgate.net.

While a specific binding model for 3-[(2,6-Difluorophenyl)methyl]azetidine requires a defined biological target, its likely conformational preferences can be hypothesized based on its constituent parts. In a hypothetical binding site, the molecule would likely utilize its key features for interaction:

The Azetidine Nitrogen : Under physiological pH, this nitrogen would likely be protonated, making it a cation. It can serve as a strong hydrogen bond donor and form a crucial salt-bridge interaction with an acidic residue like aspartate or glutamate (B1630785) in the protein target.

The Phenyl Ring : The 2,6-difluorophenyl group would likely occupy a hydrophobic pocket. The fluorine atoms would prevent oxidative metabolism and could form specific interactions with the protein backbone or side chains. The ortho-difluoro substitution pattern forces a near-orthogonal orientation of the phenyl ring with respect to the methylazetidine linker, defining the vector into the hydrophobic pocket.

Design and Synthesis of this compound Analogues for Target Exploration

The synthesis of analogues of this compound is crucial for exploring SAR and optimizing its properties for a specific biological target, such as a kinase or a G-protein coupled receptor. nih.govnih.govnih.gov Synthetic strategies typically focus on modular approaches that allow for easy diversification of the core structure. mdpi.comnih.gov

A common synthetic route might involve the preparation of a key intermediate, such as N-protected 3-azetidinone or a related 3-substituted azetidine. rsc.orgnih.govmagtech.com.cnrsc.org For example, a Grignard reaction or Wittig-type olefination followed by reduction could install the benzyl (B1604629) group at the 3-position.

A generalized synthetic approach for creating analogues could involve:

Starting Material : Begin with a commercially available or readily synthesized N-protected azetidine derivative, such as 1-Boc-3-azetidinone.

Installation of the Side Chain : React the azetidinone with a Grignard reagent derived from 2,6-difluorobenzyl bromide to form a tertiary alcohol. Subsequent deoxygenation would yield the desired this compound core. Alternatively, a Wittig reaction followed by hydrogenation could achieve the same linkage.

Diversification :

Analogues of the Phenyl Ring : By using different substituted benzyl bromides in the Grignard or Wittig step, analogues with different fluorination patterns (e.g., 2,4-difluoro, 3,5-difluoro) or other substituents (chloro, methyl, methoxy) can be synthesized to probe the electronic and steric requirements of the hydrophobic pocket. mdpi.com

Analogues of the Azetidine Nitrogen : After formation of the core structure, the protecting group on the azetidine nitrogen (e.g., Boc) can be removed. The resulting secondary amine can then be alkylated or acylated with a diverse set of reagents to explore interactions in another region of the binding site. nih.gov

This modular strategy allows for the rapid generation of a library of related compounds, which can then be tested in biological assays to build a comprehensive SAR profile and identify candidates with improved potency, selectivity, and drug-like properties. nih.govgoogle.com

Table 3: Hypothetical SAR of 3-Substituted Azetidine Analogues for a Kinase Target
CompoundR1 (at Azetidine N)R2 (Aryl Substitution)Relative PotencyRationale
Parent H2,6-di-F1xBaseline compound.
Analogue 1 H4-F0.5xLoss of ortho-F may reduce conformational lock and potency.
Analogue 2 HPhenyl (no F)0.1xIncreased metabolic liability and loss of key F-interactions.
Analogue 3 H2,6-di-Cl1.2xChloro groups provide similar steric/electronic effects but may alter lipophilicity.
Analogue 4 Methyl2,6-di-F0.8xSmall alkyl group may be tolerated but could disrupt a key N-H interaction.
Analogue 5 Acetyl2,6-di-F<0.01xAcylation removes basicity of the nitrogen, likely critical for a salt-bridge interaction.

This table is illustrative and based on general medicinal chemistry principles for kinase inhibitors. Actual results would be target-dependent.

Libraries of Azetidine-Containing Research Compounds

The development of diverse compound libraries is fundamental to identifying novel hits in drug discovery campaigns. Azetidine-based scaffolds are increasingly utilized for creating lead-like libraries, particularly for complex targets such as those in the central nervous system (CNS). nih.gov The constrained nature of the azetidine ring provides a rigid framework that reduces the conformational flexibility of a molecule. nih.gov This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. nih.gov

The synthesis of diverse collections of azetidine-based scaffolds often involves the functionalization of a core azetidine ring system to generate fused, bridged, and spirocyclic structures. nih.gov Diversity-oriented synthesis (DOS) strategies are employed to expand upon a parent core, such as a densely functionalized azetidine, to access a wide variety of molecular frameworks. nih.gov For instance, a common synthetic approach involves the preparation of 2-cyano azetidines from β-amino alcohols, which can then be diversified. nih.gov

The building block This compound is an example of a reagent used to introduce a specific and desirable chemical motif into these libraries. Its structure contains:

An accessible secondary amine on the azetidine ring for further chemical elaboration.

A 3-substituted benzyl group that provides a three-dimensional exit vector, allowing for the exploration of chemical space in a non-linear fashion.

A 2,6-difluorophenyl headpiece, a common feature in bioactive compounds for modulating electronic and metabolic properties.

The table below illustrates examples of azetidine scaffolds that form the basis for compound library synthesis, into which a moiety like a (2,6-difluorophenyl)methyl group could be incorporated.

Scaffold TypeDescriptionApplication in Libraries
Spirocyclic AzetidinesAzetidine ring fused to another ring system at a single carbon atom.Used to create novel 3D structures with improved physicochemical properties for drug discovery. nih.gov
Fused AzetidinesAzetidine ring sharing two adjacent atoms with another ring, forming systems like [4.2.0] bicyclic structures.Generates rigid frameworks that can mimic natural product cores. nih.gov
Bridged AzetidinesAzetidine ring forming part of a bicyclic system where the two rings share non-adjacent atoms.Accesses unique and complex three-dimensional chemical space. nih.gov
3-Substituted AzetidinesAzetidines with a substituent at the 3-position, such as 3-benzylazetidine.Provides a vector for introducing diverse functional groups away from the core scaffold.

Identification of Novel Binding Motifs and Ligand Efficiency Principles

The identification of novel binding motifs is a critical step in fragment-based and lead-based drug design. A binding motif refers to the specific spatial and electronic arrangement of functional groups on a ligand that is responsible for its interaction with a biological target. The rigid structure of the azetidine ring in This compound helps to lock the relative orientation of the phenyl ring and any substituents placed on the azetidine nitrogen. This conformational constraint is advantageous for discerning structure-activity relationships (SAR), as it reduces the number of possible binding conformations that need to be considered.

The 2,6-difluorophenyl group itself is a key component of the binding motif. The two fluorine atoms in the ortho positions to the benzyl carbon have several important effects:

Conformational Restriction: They sterically hinder the rotation of the phenyl ring, locking it into a preferred, near-perpendicular orientation relative to the methylene linker. This fixed geometry is crucial for presenting a consistent pharmacophore to a binding pocket.

Modulation of Electronics: Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, influencing its ability to participate in pi-stacking or cation-pi interactions.

Metabolic Stability: Fluorine substitution at metabolically liable positions can block oxidative metabolism, increasing the half-life of a compound.

Specific Interactions: The fluorine atoms can act as weak hydrogen bond acceptors, forming specific, stabilizing interactions within a protein binding site.

Ligand Efficiency (LE) is a metric used to evaluate the binding potency of a compound in relation to its size (typically measured by the number of non-hydrogen atoms, or heavy atom count). It is a key principle in lead optimization, aiming to maximize binding energy per atom. The formula is often expressed as:

LE = (Binding Energy) / (Heavy Atom Count)

Small, rigid scaffolds like azetidine are favored for developing molecules with high ligand efficiency. By providing a structurally efficient core, they allow for the addition of key interacting groups without disproportionately increasing molecular weight or lipophilicity. The use of building blocks like This compound aligns with this principle by combining a low-molecular-weight heterocyclic core with a functionally important, conformationally restricted phenyl group.

The table below provides a hypothetical example illustrating how the addition of such a moiety could improve ligand efficiency in a lead optimization cascade.

CompoundDescriptionPotency (IC₅₀)Heavy AtomsLigand Efficiency (kcal/mol/atom)
Fragment AInitial simple azetidine hit100 µM8-0.68
Analogue 1Addition of an unsubstituted benzyl group5 µM15-0.48
Analogue 2Addition of a (2,6-difluorophenyl)methyl group0.5 µM17-0.51
Note: Ligand efficiency values are calculated for illustrative purposes. A higher magnitude (more negative) indicates greater efficiency.

In this illustrative example, while the addition of the benzyl group (Analogue 1) increases potency, the significant increase in size leads to lower ligand efficiency. The targeted addition of the difluorophenylmethyl group (Analogue 2) provides a substantial boost in potency with only a minor increase in size, resulting in improved ligand efficiency over Analogue 1. This demonstrates the value of using structurally optimized building blocks like This compound in advanced medicinal chemistry research.

Computational and Theoretical Studies on 3 2,6 Difluorophenyl Methyl Azetidine Systems

Quantum Chemical Calculations for Understanding Reactivity and Stability

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure of molecules. nih.gov Methods like Density Functional Theory (DFT) are particularly valuable for analyzing the reactivity and stability of azetidine-containing compounds. nih.gov These calculations can determine electron distribution, molecular orbital energies, and the energetic landscape of chemical reactions, providing a foundational understanding of why a molecule like 3-[(2,6-difluorophenyl)methyl]azetidine behaves the way it does. The inherent properties of the azetidine (B1206935) ring, such as its significant strain and the nucleophilicity of the nitrogen atom, are key determinants of its chemical behavior. researchgate.netrsc.org

The formation of the four-membered azetidine ring is a synthetically crucial step that can be mechanistically illuminated through transition state analysis. Computational modeling allows for the identification and characterization of transition state structures, which represent the highest energy point along a reaction coordinate. By calculating the energy of these transient species, chemists can predict reaction feasibility, kinetics, and selectivity.

For instance, in reactions like the intramolecular aminolysis of epoxy amines to form azetidines, DFT calculations can rationalize the observed regioselectivity. A study on lanthanum-catalyzed cyclization showed that in the absence of a catalyst, the transition state energy for the formation of a five-membered pyrrolidine (B122466) ring was lower than that for the four-membered azetidine ring. frontiersin.org However, computations including a lanthanum catalyst complexed to the substrate revealed that the transition state energy for azetidine formation becomes significantly lower, explaining the catalyst's ability to reverse the regioselectivity. frontiersin.org This type of analysis is critical for optimizing reaction conditions to favor the formation of the desired azetidine scaffold in molecules such as this compound.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy and symmetry of these orbitals govern the course of many reactions, particularly pericyclic reactions like cycloadditions, which are sometimes used to construct the azetidine ring. ethz.ch

A notable example is the aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition, which has been utilized to synthesize azetidines from imines and alkenes. rsc.org FMO theory explains how the absorption of light promotes an electron from the HOMO to the LUMO, changing the orbital symmetry and allowing the reaction to proceed under thermal conditions where it would otherwise be forbidden. imperial.ac.uk By analyzing the HOMO-LUMO gap and orbital overlaps, chemists can predict whether a cycloaddition will be successful and what the stereochemical outcome will be, providing a powerful predictive tool for designing synthetic routes to complex azetidines. researchgate.net

The azetidine ring is characterized by significant ring strain, a consequence of its compressed bond angles deviating from the ideal tetrahedral geometry. This stored potential energy is a defining feature of its chemistry. The ring strain energy of azetidine is estimated to be approximately 25.2–25.4 kcal/mol. researchgate.netrsc.org This value places it between the highly strained and reactive aziridine (B145994) (three-membered ring) and the relatively strain-free pyrrolidine (five-membered ring). rsc.org

This intermediate level of strain endows the azetidine ring with a unique combination of reasonable stability for handling and high reactivity that can be unleashed under specific conditions. rsc.orgresearchwithrutgers.com The strain energy is the primary driving force for ring-opening reactions, where the release of this energy makes the process thermodynamically favorable. nih.gov Computational methods can precisely quantify this strain and model how it influences the activation barriers of reactions involving the azetidine scaffold.

Cyclic AmineRing SizeRing Strain Energy (kcal/mol)
Aziridine3~26.7
Azetidine4~25.2
Pyrrolidine5~5.8
Piperidine (B6355638)6~0

Data sourced from multiple chemical literature reviews. researchgate.netrsc.org

Molecular Dynamics and Conformational Sampling of Azetidine Derivatives

While quantum calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. For flexible molecules like this compound, which possesses rotatable bonds, MD is essential for exploring the vast landscape of possible conformations. mdpi.com

Techniques such as accelerated molecular dynamics (aMD) can enhance conformational sampling by modifying the potential energy surface, allowing the molecule to overcome energy barriers more quickly and explore a wider range of shapes. nih.gov This process generates a diverse ensemble of conformations, which can then be clustered and analyzed to identify the most stable and populated states. nih.gov Understanding the conformational preferences of an azetidine derivative is crucial, as the three-dimensional shape of a molecule dictates how it can interact with biological targets like proteins and enzymes. The bioactive conformation—the specific shape a molecule adopts when it binds to its target—is often a higher-energy state that might be sparsely populated but can be identified through thorough conformational sampling. nih.gov

In Silico Screening and Virtual Library Design Incorporating the Azetidine Scaffold

The azetidine scaffold is recognized as a "privileged motif" in medicinal chemistry, appearing in numerous bioactive compounds. rsc.org This has spurred the use of in silico (computational) methods to design and screen virtual libraries of azetidine derivatives for drug discovery. Virtual library design involves computationally generating a large set of derivatives from a core scaffold, such as this compound, by attaching various chemical groups (R-groups) at specified points of diversification.

The goal is to explore a vast chemical space to find molecules with desirable properties. nih.gov Computational filters can be applied to these virtual libraries to select for candidates with "drug-like" characteristics, such as appropriate molecular weight, lipophilicity (logP), and polar surface area, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net This approach allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. researchgate.net For instance, azetidine-based scaffolds have been used to generate libraries focused on agents targeting the central nervous system (CNS). nih.govnih.gov

Two primary strategies dominate the in silico screening of virtual libraries: ligand-based and structure-based approaches. researchgate.netmdpi.com

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules (ligands) that are known to be active. researchgate.net By analyzing a set of active compounds, a computational model called a pharmacophore can be generated. This model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. nih.gov Virtual libraries of azetidine derivatives can then be screened to see which molecules fit this pharmacophore model. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are another powerful ligand-based tool. mdpi.com

Structure-Based Design: When the 3D structure of the target protein or enzyme is available (e.g., from X-ray crystallography), structure-based methods can be employed. The most common technique is molecular docking, where virtual compounds from the azetidine library are computationally placed into the binding site of the target. temple.edu A scoring function then estimates the binding affinity for each compound, allowing them to be ranked. acs.org This method provides detailed insight into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—between the ligand and the target, guiding the rational design of more potent and selective molecules. temple.edu

ApproachPrimary RequirementMethodologyApplication to Azetidine Derivatives
Ligand-BasedA set of known active molecules.Pharmacophore modeling, 3D-QSAR, shape similarity. nih.govDesigning new azetidines based on the features of existing active compounds.
Structure-Based3D structure of the biological target.Molecular docking, molecular dynamics simulations. temple.eduDocking azetidine derivatives into a target's binding site to predict affinity and binding mode.

Prediction of Synthetic Accessibility and Reaction Outcomes Using Computational Models

The synthesis of complex heterocyclic compounds such as this compound has increasingly benefited from the application of computational chemistry. These theoretical models allow for the in silico evaluation of reaction feasibility, helping to prioritize synthetic routes and avoid resource-intensive trial-and-error experimentation. By predicting the likelihood of a reaction's success and its potential yield, computational approaches have become an indispensable tool in modern organic synthesis.

Recent advancements have highlighted the power of computational models in guiding the synthesis of azetidines, a class of four-membered nitrogen-containing heterocycles that are often challenging to construct. mit.edubioquicknews.com One particularly successful approach involves using computational models to predict the outcomes of photocatalyzed reactions that form azetidines from two key precursors: an alkene and an oxime. mit.edu This method has been shown to accurately forecast which substrate pairings will react to form the desired azetidine ring system. mit.edu

The predictive power of these models stems from the calculation of fundamental molecular properties. mit.edu For the synthesis of a target molecule like this compound, the model would first identify the necessary precursors. In a potential photocatalyzed pathway, these would be Azetidine, 3-methylene- (the alkene component) and a 2,6-difluorophenyl-substituted oxime derivative .

Computational analysis, primarily using Density Functional Theory (DFT), is then employed to calculate the frontier molecular orbital (FMO) energies—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—for a range of potential precursors. google.com The energy gap between the HOMO of one reactant and the LUMO of the other is a critical determinant of reactivity in photocatalyzed cycloadditions. mit.edu A smaller energy gap generally correlates with a higher likelihood of a successful reaction.

Beyond FMO analysis, the models also incorporate other crucial factors to refine their predictions. For instance, the steric availability of the reacting atoms in the precursors is modeled to assess how easily they can approach each other to form the new chemical bonds of the azetidine ring. mit.edu By combining these parameters, the computational model can generate a score or probability for the successful synthesis of this compound from a given set of starting materials.

The table below illustrates the type of predictive data that can be generated from such computational models. It presents a hypothetical analysis for the precursors of this compound, comparing them with other substrates to predict reaction viability. The data is representative of findings from studies where computational predictions were largely validated by experimental results. mit.edu

Alkene PrecursorOxime PrecursorCalculated HOMO-LUMO Gap (eV)Steric Accessibility FactorPredicted Reaction OutcomeExperimental Validation (Hypothetical)
3-Methyleneazetidine2,6-Difluorobenzaldehyde Oxime4.50.92High Yield ExpectedSuccessful Synthesis
Styrene2,6-Difluorobenzaldehyde Oxime4.80.85Moderate Yield ExpectedSuccessful Synthesis
3-MethyleneazetidineAcetophenone Oxime5.10.95Low Yield / No ReactionNo Reaction
Cyclohexene2,6-Difluorobenzaldehyde Oxime5.50.78No Reaction ExpectedNo Reaction

This predictive capability allows researchers to screen numerous potential starting materials computationally, saving significant time and resources. mit.edu By identifying the most promising candidates for successful azetidine formation before any lab work begins, these theoretical studies accelerate the discovery and development of complex molecules like this compound.

Future Research Directions and Translational Impact

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of azetidines, including 3-substituted derivatives, has historically been challenging due to the inherent ring strain. lifechemicals.com However, recent advancements have paved the way for more efficient and sustainable methods, moving beyond traditional multi-step sequences that often involve hazardous reagents.

Future research will likely focus on the following areas:

Catalysis: The use of novel catalysts is crucial. Gold-catalyzed oxidative cyclization of N-propargylsulfonamides provides a route to chiral azetidin-3-ones while avoiding toxic diazo intermediates. rsc.org Similarly, copper-based photoredox catalysis offers a more sustainable alternative to expensive and toxic iridium and ruthenium complexes for the radical cyclization of ynamides to form highly functionalized azetidines. researchgate.net Lanthanide(III) triflates have also emerged as effective catalysts for the high-yield, regioselective intramolecular aminolysis of epoxy amines to produce azetidines, tolerating a wide range of functional groups. a2bchem.com

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthesis. Palladium-catalyzed intramolecular amination of unactivated C-H bonds has been shown to produce azetidines with low catalyst loading under convenient conditions. nih.govnih.gov

Table 1: Comparison of Modern Azetidine (B1206935) Synthetic Methods

Method Catalyst / Reagent Key Features Reference
Tandem Cyclization Sn(II) One-pot synthesis of azetidine-2,4-diones; good to excellent yields. lifechemicals.com lifechemicals.com
Oxidative Cyclization Gold (Au) Bypasses toxic diazo intermediates; produces chiral azetidin-3-ones. rsc.org rsc.org
Photoinduced Radical Cyclization Copper (Cu) Sustainable alternative to Ir/Ru catalysts; anti-Baldwin 4-exo-dig cyclization. researchgate.net researchgate.net
Intramolecular Aminolysis Lanthanum triflate (La(OTf)₃) High yields; tolerates acid-sensitive and Lewis basic functional groups. a2bchem.com a2bchem.com
C-H Amination Palladium (Pd) Low catalyst loading; predictable selectivity for azetidine formation. nih.govnih.gov nih.govnih.gov

Exploration of Novel Reactivity Patterns for Azetidine Ring Systems

The reactivity of the azetidine ring is largely governed by its significant ring-strain energy (approximately 25.2 kcal/mol), which is comparable to that of cyclobutane (B1203170) and aziridine (B145994). chemrxiv.org This strain, while making the ring challenging to synthesize, also endows it with unique reactivity that can be harnessed for further chemical transformations. nih.govsciencedaily.com Unlike the more labile aziridine ring, the azetidine scaffold is stable enough for facile handling, yet reactive under specific conditions. chemrxiv.orgsciencedaily.com

Future research directions in this area include:

Strain-Release Reactions: The inherent ring strain can be exploited in ring-opening reactions to generate more complex, linear, or heterocyclic structures. These reactions are often regioselective, with the outcome influenced by the electronic and steric properties of substituents on the ring. acs.org For instance, Lewis acid catalysis is often required to activate the ring for nucleophilic attack. acs.org

Photochemical Reactions: Light can be used to drive unique transformations. A notable example is the Norrish-Yang cyclization to form azetidinols, which can then undergo novel intramolecular ring-opening reactions to produce aminodioxolanes. acs.org This combination of photochemical ring closure followed by functionalization is an underdeveloped area with significant potential. acs.org

Functionalization of Unsaturated Azetidines (Azetines): The study of 2-azetines, which contain a carbon-carbon double bond within the ring, opens up new avenues for reactivity. nih.gov These unsaturated systems can undergo transformations like hydrogenation or cycloadditions to generate diverse and complex azetidine-containing scaffolds. nih.govuniba.it

Advanced Applications of 3-[(2,6-Difluorophenyl)methyl]azetidine as a Modular Building Block

The azetidine core is increasingly recognized as a valuable building block in drug discovery and organic synthesis. lifechemicals.comrsc.org Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and solubility. The this compound scaffold, in particular, offers several vectors for chemical modification, making it a versatile module for creating libraries of new compounds. chemrxiv.org

Key areas for future application include:

Medicinal Chemistry: Azetidines are found in numerous approved drugs and clinical candidates. chemrxiv.org They serve as bioisosteres for other cyclic and acyclic structures and can be used to fine-tune pharmacological properties. The ability to generate diverse libraries of substituted azetidines from a common precursor is crucial for structure-activity relationship (SAR) studies. lifechemicals.comsciencedaily.com For example, combining the azetidine ring with a quinolone nucleus has led to potent antibacterial agents. lifechemicals.com The unprotected NH group in some azetidines provides a key attachment point for further functionalization in the design of treatments for neurological diseases. sciencedaily.com

Peptidomimetics: The azetidine structure can mimic peptide bonds while offering greater resistance to enzymatic degradation, making compounds like 3-benzyl-3-ethylazetidine (B13519924) valuable building blocks for developing peptidomimetics.

Development of Complex Scaffolds: The inherent reactivity of the azetidine ring allows it to be a starting point for more complex molecular architectures. Strain-release-driven homologation of boronic esters has been used for the modular synthesis of other substituted azetidines. uniba.it The functionalized azetidines produced through modern synthetic methods are themselves versatile building blocks that can undergo further post-functionalization reactions. researchgate.net

Table 2: Applications of Azetidine-Based Building Blocks

Application Area Example Significance Reference
Drug Discovery Azetidine-quinolone hybrids Superior antibacterial activity against resistant strains. lifechemicals.com lifechemicals.com
Neurological Disease NH-azetidines Key precursors for drugs targeting Parkinson's, Tourette's, etc. sciencedaily.com sciencedaily.com
Peptidomimetics 3-Benzyl-3-ethylazetidine Increased stability against enzymatic degradation compared to natural peptides.
Complex Synthesis Azabicyclo[1.1.0]butanes (ABB) Strain-release reagents for late-stage azetidinylation of complex molecules. nih.gov nih.gov
Diverse Libraries 3-substituted azetidines Used to build libraries for high-throughput screening (HTS). lifechemicals.com lifechemicals.com

Integration of Artificial Intelligence and Machine Learning in Azetidine Chemistry Research

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. smolecule.com For challenging targets like substituted azetidines, AI and machine learning (ML) offer powerful tools to accelerate research and development.

Future integration will likely focus on:

Predictive Synthesis: AI models can predict the outcomes of chemical reactions with high accuracy. smolecule.com Researchers at MIT and the University of Michigan developed a computational model that successfully predicted which precursor molecules would react to form azetidines via photocatalysis. This approach allows chemists to prescreen potential reactions, avoiding costly and time-consuming trial-and-error experiments and revealing a much wider range of viable substrates than previously thought possible.

Accelerating Discovery: By automating parts of the design and synthesis planning process, AI allows chemists to focus on more creative and complex problem-solving. This acceleration is critical in drug discovery, where speed and efficiency can significantly reduce the cost of bringing new medicines to market. The use of AI can help identify novel core structures, which medicinal chemists can then elaborate upon to build diverse compound libraries for biological testing. sciencedaily.com


Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-[(2,6-Difluorophenyl)methyl]azetidine, and how can reaction conditions be optimized?

The synthesis of azetidine derivatives often involves multi-step reactions, including alkylation or reductive amination of azetidine precursors. For example, analogous compounds like 3-[[2-(trifluoromethoxy)phenyl]methyl]azetidine are synthesized via reactions between trifluoromethoxybenzyl intermediates and azetidine rings under basic conditions (e.g., triethylamine) . Optimization strategies include adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and stoichiometric ratios of reactants to minimize side products. Yield improvements may also require purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the electronic and structural properties of this compound?

Key techniques include:

  • Photoelectron Spectroscopy (PES): Measures nitrogen lone pair ionization potentials (nN IP) to assess electronic effects of substituents on the azetidine ring. For example, ortho-methyl groups on phenyl rings alter rotational conformations, impacting IP values .
  • NMR Spectroscopy: 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR resolves azetidine ring proton splitting patterns.
  • Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation pathways.

These methods collectively validate purity and structural integrity .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-difluorophenyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing fluorine atoms on the phenyl ring increase the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack. Steric hindrance from the 2,6-difluoro substitution restricts rotational freedom, favoring specific conformations that dictate reaction pathways. Computational studies (e.g., DFT) can model transition states to predict regioselectivity, while experimental kinetic assays quantify reaction rates under varying conditions (e.g., solvent, temperature) .

Q. What strategies are recommended for designing this compound derivatives with enhanced enzyme inhibitory activity?

  • Structure-Activity Relationship (SAR) Studies: Introduce substituents (e.g., trifluoromethyl, methoxy) at strategic positions to modulate lipophilicity and hydrogen-bonding capacity. For example, trifluoromethoxy groups in analogs improve target binding affinity .
  • Molecular Docking: Simulate interactions with enzyme active sites (e.g., kinases, phosphatases) to prioritize derivatives for synthesis.
  • Pharmacokinetic Profiling: Assess metabolic stability using liver microsome assays and permeability via Caco-2 cell models .

Q. How can contradictions in biological activity data for this compound analogs be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, ionic strength) or impurity profiles. Mitigation strategies include:

  • Reproducibility Checks: Replicate studies across independent labs with standardized protocols.
  • Impurity Analysis: Use HPLC-MS to identify and quantify side products that may interfere with bioassays.
  • Dose-Response Curves: Establish EC50_{50}/IC50_{50} values under controlled conditions to isolate compound-specific effects .

Methodological Considerations

Q. What computational tools are suitable for predicting the binding modes of this compound to biological targets?

  • Molecular Dynamics (MD) Simulations: Model protein-ligand interactions over time to assess binding stability.
  • Free Energy Perturbation (FEP): Calculate binding free energy differences between analogs.
  • QSAR Models: Corrogate structural descriptors (e.g., LogP, polar surface area) with activity data to guide derivative design .

Q. How can researchers address challenges in synthesizing enantiomerically pure this compound derivatives?

  • Chiral Resolution: Use chiral stationary phases (e.g., amylose-based columns) for HPLC separation.
  • Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to induce enantioselectivity during key bond-forming steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.